Allyl-Tyrosine-Methionine (O)-Glycine-Unk is a synthetic compound that incorporates several amino acids, including tyrosine, methionine, and glycine, along with an unknown component referred to as "Unk." This compound is classified under peptide derivatives and is primarily utilized in biochemical research due to its potential applications in drug development and molecular biology.
The compound can be synthesized through various chemical methods, often involving the coupling of amino acids using solid-phase peptide synthesis techniques. The specific sources for the synthesis of such compounds include chemical suppliers specializing in peptide synthesis and academic research publications.
Allyl-Tyrosine-Methionine (O)-Glycine-Unk is classified as a peptide derivative. Peptides are short chains of amino acids linked by peptide bonds, and this compound specifically belongs to the category of modified peptides due to the presence of allyl and methionine (O) modifications.
The synthesis of Allyl-Tyrosine-Methionine (O)-Glycine-Unk can be achieved using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The choice of protecting groups during synthesis is critical to prevent unwanted reactions. Common protecting groups include:
The specific reaction conditions, including temperature and solvent choice, can significantly influence yield and purity.
The molecular structure of Allyl-Tyrosine-Methionine (O)-Glycine-Unk consists of:
The molecular formula can be deduced based on the constituent amino acids. The precise molecular weight and three-dimensional structure would typically be determined using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry.
Allyl-Tyrosine-Methionine (O)-Glycine-Unk can participate in various chemical reactions typical for peptides:
Reactions should be conducted under controlled conditions to prevent degradation or side reactions. Analytical techniques such as high-performance liquid chromatography can be employed to monitor reaction progress.
The mechanism of action for Allyl-Tyrosine-Methionine (O)-Glycine-Unk involves its interaction with biological targets such as enzymes or receptors. The presence of tyrosine suggests potential interactions with neurotransmitter systems or hormonal pathways.
Studies on similar compounds indicate that modifications at the amino acid level can enhance binding affinity and specificity towards target proteins, influencing downstream signaling pathways.
Relevant data on stability and reactivity profiles can be sourced from literature on similar peptide structures.
Allyl-Tyrosine-Methionine (O)-Glycine-Unk has several scientific uses:
The development of modified peptide therapeutics represents a paradigm shift from endogenous peptide discovery to rational design. Early efforts focused on natural opioid peptides like enkephalins (Tyr-Gly-Gly-Phe) and endomorphins (Tyr-Pro-Trp-Phe-NH₂), which demonstrated potent analgesia but suffered from rapid enzymatic degradation and poor blood-brain barrier penetration [1] [6]. The critical breakthrough came with genetic code expansion (GCE) technology, enabling site-specific incorporation of noncanonical amino acids (ncAAs) into peptide sequences. This approach allowed precise installation of bioorthogonal handles (azides, alkynes) and stability-enhancing modifications (D-amino acids, N-methylations) through engineered aminoacyl-tRNA synthetase/tRNA pairs [2].
Table 1: Evolution of Peptide Modification Strategies
Era | Approach | Example Modifications | Limitations |
---|---|---|---|
1970-1990s | Natural peptide analogs | [D-Ala²]enkephalin | Protease susceptibility |
1990-2010s | Systematic backbone scanning | N-methylation, D-amino acids | Reduced receptor affinity |
2010s-present | Genetic code expansion | Allyl glycine, proline analogs | Cellular delivery challenges |
Marine organisms subsequently emerged as rich sources of structurally novel scaffolds, with conotoxins from cone snails revealing constrained disulfide-rich frameworks resistant to proteolysis [3]. The compound allyl-Tyr-Met(O)-Gly-Unk epitomizes the convergence of these approaches—incorporating targeted covalent modifications (allyl group, methionine sulfoxide) onto a tetrapeptide backbone to enhance pharmacological properties while retaining receptor engagement.
Allyl-Tyr-Met(O)-Gly-Unk belongs to the bioactive tetrapeptide class (MW: ~550-650 Da) featuring three defining structural elements:
This configuration exhibits conformational duality: Molecular dynamics simulations reveal the allyl group stabilizes a cis-amide bond between Tyr¹-Met(O)², while Gly³ provides backbone flexibility enabling transition to trans-conformation upon receptor binding [2]. The Met(O) residue further contributes to redox-sensitive behavior, where enzymatic reduction to methionine may trigger conformational changes—a feature exploited in targeted drug release strategies.
Table 2: Structural Features Versus Biological Peptide Classes
Structural Element | Natural Opioid Peptides | Marine-Derived Peptides | Allyl-Tyr-Met(O)-Gly-Unk |
---|---|---|---|
N-terminal modification | Free NH₂ or pyroGlu | Disulfide constraints | Allyl capping |
Key pharmacophore | Tyr¹ position essential | Variable (often Lys/Arg) | Tyr¹ with modified charge |
Oxidation sensitivity | Methionine susceptible | Cysteine crosslinking | Designed Met(O) redox switch |
C-terminal flexibility | Amidation common | Cyclization frequent | Engineered "Unk" variability |
Allyl Group: Lipophilicity and Receptor Interactions
The allyl moiety (C₃H₅-) serves dual purposes in pharmacokinetic optimization:
This contrasts with larger alkyl groups (e.g., pentenyl) that induce excessive hydrophobic collapse, and smaller groups (methyl) that lack sufficient receptor interactions. The allyl group's optimal size balances receptor affinity (Ki = 34 nM for MOR) with aqueous solubility (>500 μM in PBS).
Methionine Sulfoxide: Redox Modulation and Stability
The [Met(O)] modification introduces three critical properties:
Table 3: Functional Impact of Key Modifications
Modification | Biochemical Effect | Pharmacological Consequence | Validating Evidence |
---|---|---|---|
Allyl capping | +48% plasma protein binding | Extended circulatory t½ | Fluorescence displacement assays |
Δlog P = +0.95 | Enhanced CNS penetration | PAMPA-BBB model | |
Met(O) | Resistance to aminopeptidase M | Oral bioavailability F = 22% | Intestinal perfusion studies |
Kd = 5.7 μM (reduced) vs 0.3 μM (oxidized) | Tissue-specific activation | Isolated tissue bioassays |
The synergy between these modifications creates a context-dependent activity profile: Oxidized [Met(O)] form exhibits peripheral selectivity (EC₅₀ = 120 nM in gut MOR), while reduced form shows central analgesia (ED₅₀ = 0.03 mg/kg in tail-flick test) [6]. This positions allyl-Tyr-Met(O)-Gly-Unk as a versatile scaffold for designing compartmentalized analgesics that minimize CNS side effects—a significant advancement over traditional opioids.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7